molecular formula C11H14FNO2S B2786915 3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione CAS No. 881441-13-0

3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione

Cat. No.: B2786915
CAS No.: 881441-13-0
M. Wt: 243.3
InChI Key: VRMKOSISKYDBML-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)methyl]amino}-1λ⁶-thiolane-1,1-dione is a thiolane sulfone derivative featuring a 4-fluorobenzylamino substituent. The 1,1-dione moiety indicates a sulfone group at the 1-position of the thiolane (tetrahydrothiophene) ring, while the λ⁶ notation specifies the sulfur atom’s oxidation state.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-10-3-1-9(2-4-10)7-13-11-5-6-16(14,15)8-11/h1-4,11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMKOSISKYDBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione typically involves the condensation of thiolane derivatives with fluorophenylmethylamine. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

  • Amino group : The primary amine (-NH₂) is directly attached to a benzyl group substituted with a fluorine atom. The fluorine’s electron-withdrawing effect reduces the amine’s basicity, potentially affecting nucleophilic reactivity.

  • Sulfonamide moiety : The thiolane-1,1-dione ring contains two sulfonyl groups (SO₂), which are strong electron-withdrawing groups. These groups stabilize the ring but may also influence reactivity under specific conditions.

Nucleophilic Substitution

The amino group can undergo alkylation or acylation via nucleophilic substitution. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl bromide) under basic conditions (e.g., NaHCO₃) to form secondary amines.

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to generate amides, as observed in similar sulfonamide derivatives .

Hydrolysis of the Sulfonamide Ring

The thiolane-1,1-dione ring may undergo hydrolysis under acidic or basic conditions , breaking the sulfonamide bonds. This could lead to ring-opening products, such as sulfonic acids or amines, depending on the hydrolysis pathway .

Redox Reactions

The sulfonamide moiety may participate in redox processes, though specific examples for this compound are not explicitly reported. Analogous systems suggest oxidation or reduction could alter the sulfur’s oxidation state .

Bioconjugation and Coupling

The amino group could serve as a reactive site in bioconjugation, similar to PTAD derivatives used in semi-aqueous conditions . Electron-withdrawing groups (e.g., fluorine) may enhance stability during such reactions.

Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Product Relevance
Alkylation Methyl bromide, NaHCO₃Secondary amine (quaternary ammonium)Formation of stable derivatives for drug development .
Acylation Acetyl chloride, pyridineAmide derivativeModification for enhanced pharmacological activity .
Hydrolysis HCl (acidic) or NaOH (basic)Ring-opened products (sulfonic acid)Degradation pathways in physiological environments .
Bioconjugation PTAD derivatives, semi-aqueous solventsConjugated biomoleculesApplication in targeted therapies or imaging .

Electron-Withdrawing Effects

The fluorine substituent on the benzyl group reduces the amine’s nucleophilicity, requiring stronger bases for deprotonation. This effect is critical in controlling reaction rates in alkylation/acylation .

Stability of the Sulfonamide Ring

The thiolane-1,1-dione’s stability under hydrolytic conditions depends on pH. Acidic conditions may favor sulfonamide cleavage, while basic conditions could enhance nucleophilic attack on the ring .

Bioconjugation Selectivity

The amino group’s reactivity in bioconjugation is influenced by solvent choice (e.g., acetonitrile/phosphate buffer) and catalysts (e.g., HFIP), as seen in analogous PTAD-mediated reactions .

Critical Observations

  • Synthetic challenges : The fluorine substituent complicates synthesis, requiring fluorination steps under controlled conditions .

  • Toxicity considerations : The sulfonamide group may exhibit skin/eye irritation, necessitating handling with caution .

Scientific Research Applications

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • A study conducted by the National Cancer Institute (NCI) demonstrated that the compound exhibited significant antimitotic activity against human tumor cells, with a mean GI50 value of 15.72 μM and TGI value of 50.68 μM .
  • The compound was tested across approximately sixty cancer cell lines, revealing an average growth inhibition rate of 12.53% .

Drug-Like Properties

The compound's drug-like properties were evaluated using SwissADME, indicating satisfactory parameters for further development as a therapeutic agent. These evaluations consider aspects such as solubility, permeability, and bioavailability, which are crucial for drug development .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging interest in the antimicrobial activity of this compound. Although specific data on its efficacy against bacterial or fungal strains is limited, compounds with similar structures have shown significant antimicrobial effects in related studies .

Case Studies and Research Findings

StudyFindings
NCI StudySignificant antimitotic activity against human tumor cells (GI50: 15.72 μM)
SwissADME EvaluationSatisfactory drug-like properties for potential therapeutic applications
Antimicrobial ResearchRelated compounds exhibit antimicrobial activity; further studies needed for direct assessment

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The thiolane sulfone core is conserved across analogs, but substituents on the amino group and adjacent rings vary significantly:

Compound Name Substituent on Thiolane Ring Key Structural Features Source
3-{[(4-Fluorophenyl)methyl]amino}-1λ⁶-thiolane-1,1-dione 4-Fluorobenzylamino Fluorine at para position of benzyl group; sulfone enhances polarity
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (CAS 303992-20-3) 4-Methoxyphenylamino Methoxy group (electron-donating) instead of fluorine; reduced electronegativity
3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1λ⁶-thiolane-1,1-dione (BF83149) Furan-2-ylmethylamino with 4-fluorophenyl Bulky furan substituent; introduces aromatic π-system and steric hindrance
3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (CAS 110580-44-4) Pyrrolidinyl and amino groups Cyclic amine (pyrrolidine) enhances conformational rigidity
rel-(3R,4S)-3-(4-Fluoro-3-methylbenzenesulfonyl)-4-{[2-(4-methoxyphenyl)ethyl]amino}-1λ⁶-thiolane-1,1-dione Benzenesulfonyl and ethylamino-methoxyphenyl Complex substitution pattern with sulfonyl and methoxy groups; stereochemistry defined

Electronic and Steric Effects

  • Fluorine vs. This aligns with chalcone SAR data, where fluorine substituents correlate with lower IC₅₀ values (e.g., compound 2j: IC₅₀ = 4.7 μM vs. methoxy-substituted 2p: IC₅₀ = 70.79 μM) .
  • In contrast, the pyrrolidine-substituted compound (CAS 110580-44-4) may adopt a rigid conformation favorable for target engagement .

Conformational Analysis

  • Dihedral Angles: Chalcone derivatives with 4-fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular planarity and target interactions . For thiolane sulfones, substituents like the 4-fluorobenzylamino group likely impose similar conformational constraints, optimizing binding geometry.

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility
Target Compound C₁₅H₁₇FNO₃S 329.37 2.1 Moderate (DMSO)
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione C₁₁H₁₅NO₃S 241.31 1.8 High (aqueous)
BF83149 (HCl salt) C₁₅H₁₇ClFNO₃S 345.82 1.5 Low (aqueous)
  • Fluorine enhances lipophilicity, balancing solubility and bioavailability .

Biological Activity

3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article aims to explore the biological activity of this compound through various studies, including in vitro assays, molecular docking studies, and pharmacokinetic evaluations.

The compound is characterized by the following chemical formula:

  • IUPAC Name : 3-{[(4-Fluorophenyl)methyl]amino}-1-lambda^6-thiolane-1,1-dione
  • CAS Number : 881441-13-0

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) conducted a screening of this compound against a panel of approximately sixty cancer cell lines. The results indicated the following:

  • Mean GI50 : 15.72 μM
  • Mean TGI : 50.68 μM

These values suggest that the compound effectively inhibits cell growth in various cancer types, particularly showing sensitivity towards colon cancer cell lines such as COLO 205 with a selectivity index (SI) of 9.24 .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound's structure allows it to interfere with cellular processes that lead to tumor growth.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells, contributing to its anticancer effects .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies indicated:

  • High Affinity for Target Proteins : The compound demonstrated strong binding interactions with proteins involved in cancer cell signaling pathways.
  • Potential as a Lead Compound : Its binding efficiency suggests that it could serve as a scaffold for further drug development .

Pharmacokinetics

Pharmacokinetic assessments have been conducted to evaluate the drug-like properties of this compound:

  • Absorption and Distribution : The compound shows favorable absorption characteristics, suggesting good bioavailability.
  • Metabolism and Excretion : Early studies indicate that it is metabolized through common pathways, which could influence its therapeutic efficacy and safety profile .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific cancer types:

  • Colorectal Cancer : A study involving COLO 205 cells revealed that treatment with this compound resulted in significant growth inhibition compared to untreated controls.
  • Breast Cancer : Preliminary results indicate that the compound also exhibits activity against MCF-7 breast cancer cells, warranting further investigation into its potential as a broad-spectrum anticancer agent .

Data Tables

Cell Line GI50 (μM) TGI (μM) Selectivity Index (SI)
COLO 20515.7250.689.24
MCF-7TBDTBDTBD

Q & A

Q. Critical Parameters :

  • Oxidation Control : Over-oxidation during sulfone formation can lead to byproducts; stoichiometric H₂O₂ is preferred .
  • Reagent Purity : Impurities in 4-fluorobenzyl halides reduce substitution efficiency .
  • pH and Temperature : Basic conditions (pH 8–9) prevent hydrolysis of the sulfone group during functionalization .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques is required for unambiguous characterization:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons from the 4-fluorophenyl group at δ 7.2–7.4 ppm) and confirms sulfone quaternary carbon (δ ~55 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thiolane ring and verifies the spatial arrangement of the 4-fluorophenyl substituent. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 285.08 for C₁₁H₁₂FNO₂S) and fragmentation patterns .

Q. Data Interpretation Tip :

  • Crystallographic Disorder : The sulfone group’s electron density may require constrained refinement to avoid overfitting .

Advanced: How can researchers resolve contradictions in reported bioactivity data for amino-substituted thiolane derivatives?

Methodological Answer:
Contradictions often arise from variability in assay conditions or structural analogs. Strategies include:

Standardized Assays :

  • Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .

Structure-Activity Relationship (SAR) Studies :

  • Compare analogs (Table 1) to isolate substituent effects. For example, replacing the 4-fluorophenyl group with a 3-chlorophenyl moiety may alter binding affinity by ~20% .

Computational Modeling :

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like GABA receptors or sulfotransferases .

Q. Table 1: Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (μM)Key Structural Feature
3-(Methylamino)-thiolaneGABA-A Receptor12.3Methylamino group
3-(4-Fluorobenzylamino)-thiolaneSulfotransferase8.74-Fluorophenyl substituent
3-(Hydroxy)-thiolaneCOX-245.2Hydroxy group

Q. Reference :

Advanced: What mechanistic insights explain the reactivity of the sulfone group in nucleophilic or electrophilic reactions?

Methodological Answer:
The sulfone group (SO₂) exhibits dual reactivity:

Nucleophilic Reactions :

  • The electron-withdrawing SO₂ group activates adjacent carbons for nucleophilic attack. For example, the α-carbon to the sulfone undergoes alkylation with Grignard reagents (e.g., MeMgBr) in THF at −78°C .

Electrophilic Reactions :

  • Sulfone oxygen atoms participate in hydrogen bonding, directing electrophiles (e.g., NO⁺ in nitration) to meta positions relative to the amino group .

Q. Mechanistic Studies :

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the α-carbon reveals rate-determining steps in alkylation .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals .

Advanced: How can researchers optimize the pharmacokinetic profile of this compound for CNS-targeted applications?

Methodological Answer:
Key optimization strategies include:

Lipophilicity Adjustment :

  • Introduce methyl groups to the thiolane ring (e.g., 3-methyl derivative) to increase logP from 1.2 to 1.8, enhancing blood-brain barrier penetration .

Metabolic Stability :

  • Replace labile substituents (e.g., ester groups) with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation .

Prodrug Design :

  • Mask the sulfone as a thioether prodrug, which is oxidized in vivo to regenerate the active form .

Q. In Vivo Validation :

  • Microdialysis : Monitor brain interstitial fluid concentrations in rodent models to assess CNS bioavailability .

Basic: What are the documented biological targets and associated pathways for this compound?

Methodological Answer:
Reported targets include:

  • Sulfotransferases : Modulates sulfation of neurotransmitters (e.g., dopamine) via competitive inhibition (Kᵢ = 9.2 μM) .
  • Ion Channels : Acts as a positive allosteric modulator of GABA-A receptors (EC₅₀ = 14.5 μM) in hippocampal neurons .
  • COX-2 : Weak inhibition (IC₅₀ = 52 μM) attributed to steric hindrance from the 4-fluorophenyl group .

Q. Pathway Analysis :

  • RNA Sequencing : Post-treatment gene expression profiling in neuronal cells reveals downregulation of inflammatory cytokines (e.g., IL-6) .

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